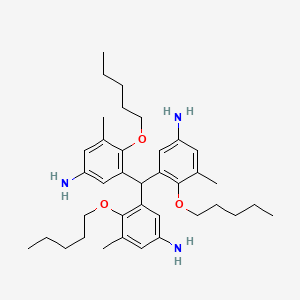
Benzenamine, 3,3',3''-methylidynetris[5-methyl-4-(pentyloxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenamine, 3,3’,3’'-methylidynetris[5-methyl-4-(pentyloxy)- is a complex organic compound with the molecular formula C37H55N3O3 and a molecular weight of 589.862 . This compound is characterized by its unique structure, which includes multiple benzenamine groups connected through a central methylidynetris linkage, with pentyloxy and methyl substituents on the aromatic rings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 3,3’,3’'-methylidynetris[5-methyl-4-(pentyloxy)- typically involves multi-step organic reactions. The process begins with the preparation of the individual benzenamine units, which are then linked through a central methylidynetris group. The pentyloxy and methyl substituents are introduced through alkylation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure consistent quality and scalability, making the compound available for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
Benzenamine, 3,3’,3’'-methylidynetris[5-methyl-4-(pentyloxy)- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions include substituted benzenamines, quinones, and other aromatic derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Benzenamine, 3,3’,3’'-methylidynetris[5-methyl-4-(pentyloxy)- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of Benzenamine, 3,3’,3’'-methylidynetris[5-methyl-4-(pentyloxy)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzenamine, 3-methyl-: A simpler analog with a single methyl group on the aromatic ring.
Benzenamine, 4,4’,4’'-methylidynetris [N,N-dimethyl-: A related compound with dimethylamino groups instead of pentyloxy and methyl substituents.
Uniqueness
Benzenamine, 3,3’,3’'-methylidynetris[5-methyl-4-(pentyloxy)- is unique due to its complex structure and the presence of multiple functional groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
862851-05-6 |
|---|---|
Molekularformel |
C37H55N3O3 |
Molekulargewicht |
589.8 g/mol |
IUPAC-Name |
3-[bis(5-amino-3-methyl-2-pentoxyphenyl)methyl]-5-methyl-4-pentoxyaniline |
InChI |
InChI=1S/C37H55N3O3/c1-7-10-13-16-41-35-25(4)19-28(38)22-31(35)34(32-23-29(39)20-26(5)36(32)42-17-14-11-8-2)33-24-30(40)21-27(6)37(33)43-18-15-12-9-3/h19-24,34H,7-18,38-40H2,1-6H3 |
InChI-Schlüssel |
KCNTWLSDVLIQFZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCOC1=C(C=C(C=C1C)N)C(C2=C(C(=CC(=C2)N)C)OCCCCC)C3=C(C(=CC(=C3)N)C)OCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


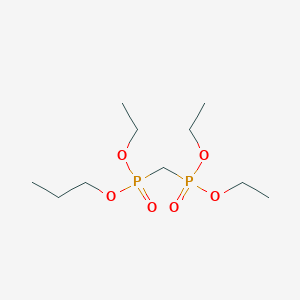
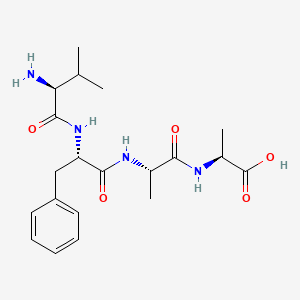
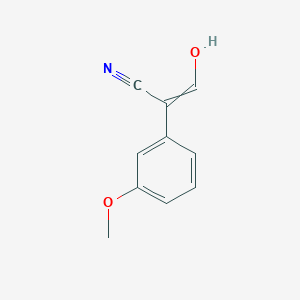
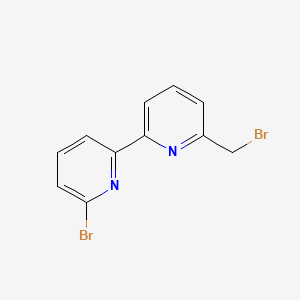

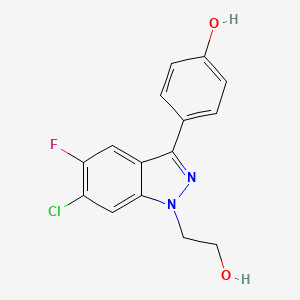

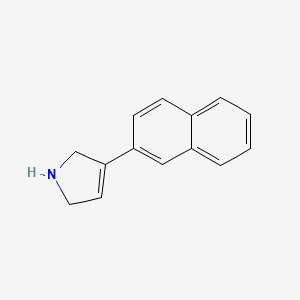
![N-[(Pyren-1-YL)methyl]pyridine-2-carboxamide](/img/structure/B15159786.png)
![1-[2-(2-Nitrophenyl)ethenyl]azulene](/img/structure/B15159798.png)

![tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-[4-(5,6,7,8-tetrahydroquinolin-8-ylamino)butyl]carbamate;hydrochloride](/img/structure/B15159809.png)
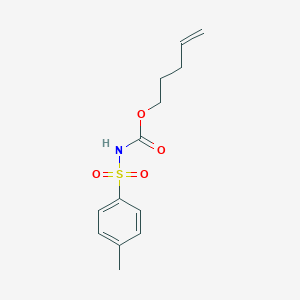
![Piperidine, 1-[(1R,5S)-5-ethyl-1,3,3-trimethylcyclohexyl]-](/img/structure/B15159815.png)
